![molecular formula C18H17F4N3O4S B4623737 N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide
Description
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives involves the reaction of benzoic acids hydrazides with isothiocyanates, followed by treatments with bases or halogenated ketones to afford various derivatives. For instance, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, showcasing the typical synthetic route for these compounds (Barbuceanu et al., 2014).
Molecular Structure Analysis
Hydrazinecarbothioamide derivatives exhibit diverse molecular structures, often determined by NMR, IR, and mass spectroscopy, alongside elemental analysis. The structural characterization includes analyzing the connectivity and conformations of the molecular framework, essential for understanding the compound's reactivity and properties. Studies on similar compounds show the importance of spectroscopic methods in elucidating molecular structures (E. Ramadan, 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in various chemical reactions, including condensation with aldehydes, cyclization, and reactions with halogenated ketones to form a wide range of derivatives. These reactions are fundamental for synthesizing compounds with potential antioxidant activities or for the development of novel materials and pharmaceuticals. The chemical reactivity of these compounds is influenced by their structural features, such as the presence of substituents and the electronic nature of the hydrazinecarbothioamide moiety (Darehkordi & Ghazi, 2013).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure, for example, through the introduction of different substituents. The analysis of physical properties helps in the development of compounds with desired characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide and related compounds, including their reactivity, stability, and interactions with other molecules, are pivotal in determining their potential applications. For example, their antioxidant activity and ability to interact with biological targets are of interest in pharmaceutical and materials science research (Barbuceanu et al., 2014).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O4S/c1-27-11-6-7-13(14(9-11)28-2)23-17(30)25-24-15(26)10-4-3-5-12(8-10)29-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRARDWZRVBOHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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